
N-Acetyl-S-propan-2-yl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-propan-2-yl-L-cysteine is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a propan-2-yl group attached to the sulfur atom of the cysteine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-propan-2-yl-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the propan-2-yl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with isopropyl bromide in the presence of a base such as sodium hydroxide to introduce the propan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-propan-2-yl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly used.
Substitution: Acylating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Acetyl-S-propan-2-yl-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other compounds and as a reagent in various chemical reactions.
Biology: It is studied for its role in cellular processes and as a potential antioxidant.
Medicine: It has potential therapeutic applications, including as a mucolytic agent and in the treatment of acetaminophen overdose.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-propan-2-yl-L-cysteine involves its ability to modulate oxidative stress and act as an antioxidant. It can increase the levels of glutathione, a major antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis. This helps in detoxifying reactive oxygen species and protecting cells from oxidative damage. Additionally, it may interact with various molecular targets and pathways involved in cellular signaling and metabolism.
Comparación Con Compuestos Similares
N-Acetyl-S-propan-2-yl-L-cysteine can be compared with other similar compounds such as N-acetyl-L-cysteine and N-acetyl-L-cysteine amide. While all these compounds share the acetylated cysteine structure, the presence of different substituents (e.g., propan-2-yl group) can influence their chemical properties and biological activities. This compound is unique in its specific structure, which may confer distinct advantages in certain applications.
List of Similar Compounds
- N-Acetyl-L-cysteine
- N-Acetyl-L-cysteine amide
- S-propyl-L-cysteine
Propiedades
Número CAS |
5572-21-4 |
|---|---|
Fórmula molecular |
C8H15NO3S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-propan-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO3S/c1-5(2)13-4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Clave InChI |
SSYUDPJWXJZUAP-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)SC[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CC(C)SCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


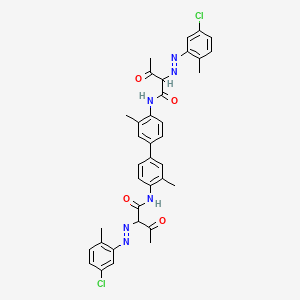
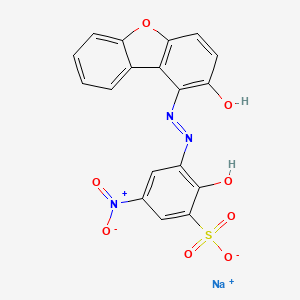

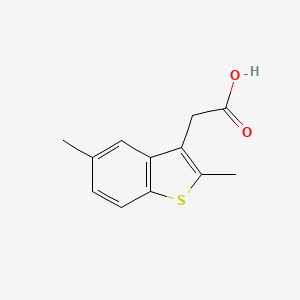
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)
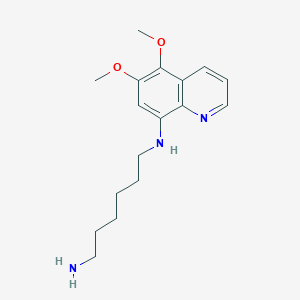


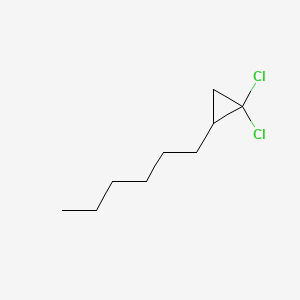
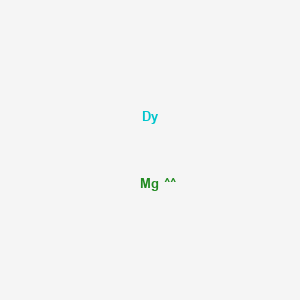
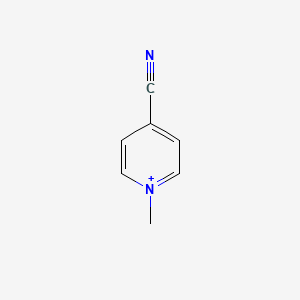
![3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one](/img/structure/B14727125.png)

